(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one: is an organic compound characterized by the presence of a bromophenyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group followed by its attachment to the furan ring through a coupling reaction.
Methylidene group addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of furan oxides.
Reduction: Formation of reduced furan derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and furan ring structure allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one: can be compared with other similar compounds, such as:
- (3E)-3-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one
- (3E)-3-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one
These compounds share similar structural features but differ in the halogen atom attached to the phenyl group. The presence of different halogens can influence their chemical reactivity and biological activity, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C16H11BrO3 |
---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-5-methylfuran-2-one |
InChI |
InChI=1S/C16H11BrO3/c1-10-8-12(16(18)19-10)9-14-6-7-15(20-14)11-2-4-13(17)5-3-11/h2-9H,1H3/b12-9+ |
InChI Key |
HGSIVUHBIUIOBW-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=C/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)O1 |
Canonical SMILES |
CC1=CC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.